Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure combining an imidazole ring and a pyridine ring. The presence of a trifluoromethyl group and an ethyl ester functional group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminopyridine and ethyl 2-bromoacetate.
Cyclization Reaction: The key step involves the cyclization of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the imidazo[1,2-a]pyridine core.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide (CF3I) under basic conditions.
Final Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazo[1,2-a]pyridine core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group is particularly important for enhancing the metabolic stability and bioavailability of these derivatives.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the synthesis of pesticides and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the ester group can be hydrolyzed to release the active form of the molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Lacks the methyl group, which can affect its reactivity and biological activity.
Methyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Has a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetics.
Ethyl 5-methyl-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group, which enhances metabolic stability and bioavailability, and its imidazo[1,2-a]pyridine core, which provides a versatile scaffold for further functionalization and biological activity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-11(18)9-10(12(13,14)15)16-8-6-4-5-7(2)17(8)9/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXWNXBNOSFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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